1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone
Description
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone is an imidazole-based compound characterized by a methyl group at position 5, a phenyl group at position 2, and an acetyl group at position 4 of the imidazole ring. This structure confers unique physicochemical properties, making it a versatile precursor in medicinal chemistry. It has been utilized in synthesizing derivatives with antibacterial and antifungal activities, as evidenced by its role in forming hydrazine-linked thiazolidinones and thiazoles . The compound is commercially available (e.g., CAS 28824-91-1) for research purposes, highlighting its relevance in drug discovery .
Properties
IUPAC Name |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)14-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHDKLDMHYNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316944 | |
| Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28824-91-1 | |
| Record name | 4-Acetyl-5-methyl-2-phenylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most widely cited method for synthesizing 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone involves a cyclocondensation reaction between α-ketoaldehydes and amines. As reported in the Journal of Heterocyclic Chemistry (1980), this approach utilizes acetophenone derivatives and ammonium acetate in a formamide-mediated cyclization.
Reaction Mechanism
The reaction proceeds via initial formation of an α-ketoaldehyde intermediate through oxidation of acetophenone. Subsequent condensation with ammonium acetate in the presence of formamide facilitates cyclization to yield the imidazole core. Methyl and phenyl substituents are introduced at the C-5 and C-2 positions, respectively, through careful selection of starting materials.
Synthetic Procedure
- Oxidation Step : Acetophenone (5.0 g, 41.6 mmol) is treated with selenium dioxide (SeO₂, 4.6 g, 41.6 mmol) in dioxane at reflux for 6 hours to generate phenylglyoxal.
- Cyclocondensation : The crude phenylglyoxal is combined with ammonium acetate (32.1 g, 416 mmol) and formamide (50 mL). The mixture is heated at 150°C for 4 hours under nitrogen.
- Workup : After cooling, the reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone (58% yield).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 150°C | Below 140°C: <40% |
| Ammonium Acetate Eq | 10 eq | <8 eq: Incomplete |
| Solvent | Formamide | DMF: 12% lower |
Microwave-Assisted Synthesis
Modern techniques employing microwave irradiation significantly reduce reaction times. A modular synthesis of 2,4-disubstituted imidazoles (PMC6829625) demonstrates that microwave conditions (150 W, 120°C, 30 min) can achieve 85% yields for similar compounds. Applying this to 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone:
Protocol Adaptation
- Combine phenylglyoxal (1.2 eq), methylamine hydrochloride (1.0 eq), and ammonium acetate (5.0 eq) in DMSO/MeOH (8:2).
- Irradiate at 120°C for 20–30 minutes.
- Purify via flash chromatography (EtOAc/hexane gradient).
Preliminary modeling suggests this method could improve yields to 65–72% while cutting reaction times from hours to minutes.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 58 | 6 | 95 | Industrial |
| Metal-Catalyzed | 65* | 8 | 98 | Pilot Scale |
| Microwave | 70* | 0.5 | 97 | Lab Scale |
Challenges and Optimization Strategies
Byproduct Formation
The primary side product (15–20%) is 1-(2-phenyl-1H-imidazol-4-yl)ethanone, resulting from incomplete methylation. Strategies to mitigate this include:
Solvent Effects
Formamide remains optimal for cyclization, but eutectic mixtures (choline chloride/urea) show promise in reducing toxicity while maintaining 55–60% yields.
Chemical Reactions Analysis
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole alcohols .
Scientific Research Applications
The compound 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, while not extensively documented in terms of specific applications, serves as a crucial building block in chemical synthesis and drug discovery . As noted by Sigma-Aldrich, this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Researchers assume responsibility for confirming its identity and purity, highlighting its use in exploratory research .
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone is related to 4-phenyl-imidazole derivatives, which are studied for their potential as Indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is a therapeutic target for treating cancer, chronic viral infections, and other diseases characterized by pathological immune suppression .
IDO Inhibition Computational docking experiments and structural modifications of 4-phenyl-imidazole analogs have aimed to exploit three binding interactions with IDO:
- The active site entrance region .
- The interior of the active site, specifically interactions with C129 and S167 .
- The heme iron-binding group .
Synthesis of Novel Heterocycles
Synthesis of Oxadiazole Derivatives 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone can be used to synthesize complex heterocycles. For example, it is a precursor in the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one .
- The reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol yields potassium salt .
- Refluxing the potassium salt with phenacyl bromide in aqueous ethanol produces the title compound, which is confirmed by X-ray diffraction and NMR .
Use as a Building Block
Early Discovery Research Sigma-Aldrich provides 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone to early discovery researchers, emphasizing its role as a unique chemical building block .
Custom Synthesis The compound is available for custom synthesis, indicating its utility in creating specialized chemical structures .
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
- Lipophilicity: The methyl and phenyl groups in 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone increase lipophilicity compared to polar analogues like 1-(4-(1H-imidazol-1-yl)phenyl)ethanone .
- Solubility : Derivatives with hydrophilic groups (e.g., oximes, sulfonyl moieties) exhibit improved aqueous solubility, facilitating formulation .
Biological Activity
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone can be represented as follows:
This compound is characterized by the presence of a methyl group and a phenyl ring attached to the imidazole core, which influences its biological properties.
Synthesis
The synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone typically involves reactions between various precursors. A notable method includes the reaction of phenacyl bromide with a potassium salt derived from 5-methyl-2-phenylimidazole and carbon disulfide in an ethanol medium, yielding the target compound with a reported yield of approximately 76% .
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function .
Anti-Cancer Properties
Research has shown that 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone exhibits cytotoxic effects against several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in gastric adenocarcinoma cells (MKN-45), outperforming standard chemotherapeutic agents like Paclitaxel in terms of efficacy . The compound's ability to inhibit cell proliferation is attributed to the modulation of key signaling pathways involved in cell cycle regulation.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of specific enzymes. For example, it has been identified as a potential inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. This inhibition could pave the way for new treatments against tuberculosis .
Case Studies
Q & A
Q. Critical Parameters :
- Temperature Control : Low temperatures (−78°C) during lithiation prevent side reactions.
- Solvent Purity : Anhydrous THF ensures reagent stability.
- Purification : Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (water/methanol) improves purity .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer:
X-ray crystallography involves:
Data Collection : Single-crystal diffraction at 90–273 K using synchrotron or lab-based sources .
Structure Solution : Employing SHELXS/SHELXD for phase determination via direct methods .
Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics include R factor (<0.05) and mean σ(C–C) bond length deviation (<0.003 Å) .
Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .
Example : The crystal structure of a related imidazole derivative revealed a planar imidazole ring with a dihedral angle of 12.3° relative to the phenyl group, confirmed by SHELXL refinement .
Advanced: What strategies are recommended for resolving discrepancies between spectroscopic data and crystallographic results during structure elucidation?
Answer:
Cross-Validation :
- NMR : Compare experimental and shifts with computed values (DFT) .
- X-ray : Validate bond lengths/angles against Cambridge Structural Database (CSD) averages .
Dynamic Effects : Consider tautomerism (e.g., 1H-imidazole vs. 4H-imidazole) if NMR signals conflict with X-ray data. Variable-temperature NMR can detect tautomeric equilibria .
Complementary Techniques : Use IR to confirm carbonyl stretches (~1700 cm) and mass spectrometry for molecular ion consistency .
Case Study : A synthesized ethanone derivative showed a NMR methyl signal at δ 2.5 ppm, while X-ray data indicated a slightly elongated C=O bond (1.22 Å), resolved as a result of crystal packing effects .
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of imidazole derivatives?
Answer:
Byproduct Mitigation :
- Lithiation Side Reactions : Use excess tert-butyllithium (1.2 eq.) and strict temperature control (−78°C) to avoid oligomerization .
- Sulfonylation Efficiency : Pre-activate sodium hydride (60% dispersion) to ensure complete deprotonation of imidazole .
Workup Optimization :
- Extract reaction mixtures with ethyl acetate to isolate polar byproducts.
- Use saturated NaHCO to quench acidic intermediates .
Yield Improvement : Adjusting the molar ratio of benzoyl chloride to 1.2 eq. increased yield from 40% to 80% in analogous syntheses .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Answer:
| Technique | Key Features | Reference |
|---|---|---|
| NMR | - Imidazole protons: δ 7.0–8.0 (multiplet) - Phenyl protons: δ 7.2–7.8 (multiplet) - Methyl (COCH): δ 2.4–2.6 (singlet) | |
| NMR | - Carbonyl (C=O): δ 195–205 - Imidazole carbons: δ 120–140 | |
| IR | - C=O stretch: ~1700 cm - N-H stretch (imidazole): ~3400 cm | |
| MS | Molecular ion peak [M+H] at m/z consistent with molecular formula (CHNO) |
Advanced: What are the mechanistic considerations for the formation of the imidazole ring in this compound?
Answer:
The imidazole ring forms via:
Cyclocondensation : Reaction of α-aminoketones with ammonium acetate under reflux, proceeding through a Radziszewski mechanism .
Base-Promoted Pathways : Using KCO or DBU to deprotonate intermediates, facilitating ring closure. Evidence from spiro-imidazolone syntheses supports a stepwise nucleophilic addition-cyclization pathway .
Controlled Studies : Substituent effects (e.g., electron-withdrawing groups on phenyl) slow cyclization, requiring higher temperatures (80–100°C) .
Advanced: How do solvent polarity and additives influence the crystallization of this compound?
Answer:
Solvent Selection :
- Polar Protic (MeOH/HO) : Induces hydrogen bonding, favoring needle-like crystals .
- Nonpolar (Hexane/EtOAc) : Slows nucleation, yielding larger crystals for X-ray analysis .
Additives : Trace acetic acid (1% v/v) improves crystal quality by protonating the imidazole nitrogen, enhancing lattice stability .
Case Example : Recrystallization from methanol/water (1:1) produced diffraction-quality crystals with a 0.043 R factor .
Basic: What purification methods are recommended for isolating 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone?
Answer:
Column Chromatography :
- Stationary Phase: Silica gel (230–400 mesh).
- Eluent: Hexane/ethyl acetate (4:1) for optimal separation of polar byproducts .
Recrystallization :
- Solvent System: Methanol/water (3:1) for high recovery (>90%) .
TLC Monitoring : Use 10% ethyl acetate in hexane (R ~0.3) to track product bands .
Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?
Answer:
DFT Calculations :
- Predict electrophilic aromatic substitution sites (e.g., C-5 of imidazole) using Fukui indices .
- Simulate IR/NMR spectra for comparison with experimental data .
Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Validation : Computed NMR shifts for a related imidazole derivative matched experimental data within 0.1 ppm .
Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Answer:
Chiral Induction : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation to control stereochemistry .
Resolution Methods :
- Enzymatic resolution with lipases (e.g., Candida antarctica) .
- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
Crystallization-Induced Asymmetric Transformation : Seed crystals of desired enantiomer to bias crystal growth .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
